Home > Products > Screening Compounds P32614 > 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine
1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine - 138021-99-5

1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine

Catalog Number: EVT-2663526
CAS Number: 138021-99-5
Molecular Formula: C8H16N2
Molecular Weight: 140.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H16N2 . It is a solid substance at room temperature and is stored in a refrigerator . This compound has been used in the synthesis of colchicine-binding site inhibitors .


Synthesis Analysis

A series of 1H-pyrrolo[3,2-c]pyridine derivatives, including “1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine”, were designed and synthesized as colchicine-binding site inhibitors . The synthesis process involved the design of the target compounds, followed by preliminary biological evaluations .


Molecular Structure Analysis

The molecular structure of “1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine” is represented by the InChI code: 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine” include a molecular weight of 140.23 and 213.15 . The compound is a solid at room temperature and is stored in a refrigerator .

Overview

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic compound that belongs to the class of pyrrolopyridines, characterized by its unique structure combining a pyrrolidine and a piperidine-like framework. This compound has garnered attention in medicinal chemistry due to its potential as a colchicine-binding site inhibitor, which could have implications in cancer therapy and other pharmacological applications. The molecular formula for this compound is C8H16N2C_8H_{16}N_2, with a molecular weight of approximately 140.23 g/mol in its base form and 213.15 g/mol when in dihydrochloride salt form.

Source and Classification

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is synthesized from commercially available precursors through multi-step organic reactions. It is classified under nitrogen-containing heterocycles and is specifically noted for its structural features that allow it to interact with biological targets, particularly in the realm of cancer research. Its derivatives have been investigated for their biological activities, including antitumor properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:

  1. Formation of Key Intermediates: The synthesis begins with the reaction of 2-bromo-5-methylpyridine with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide. This intermediate undergoes further nitration using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.
  2. Reduction and Cyclization: The nitro group is reduced, and cyclization occurs in the presence of iron powder and acetic acid to yield the core structure of the pyrrolo[3,2-c]pyridine.
  3. Final Modifications: The final product can be obtained through various coupling reactions, often utilizing Suzuki cross-coupling techniques with arylboronic acids to introduce additional functional groups .

Technical Details

The entire synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine can be represented by the InChI code: 1S/C8H16N2/c1-10-5-3-7-2-4-9-6-8(7)10. This structure features:

  • A bicyclic arrangement with a saturated octahydro framework.
  • Two nitrogen atoms contributing to its basicity and potential reactivity.

Structural Characteristics

The compound's unique bicyclic structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of nitrogen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

While specific reactions involving 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine are not extensively documented, it is known that similar compounds undergo:

  • Nucleophilic Substitution Reactions: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Electrophilic Reactions: The compound may also participate in electrophilic aromatic substitutions due to its aromatic characteristics.

These properties suggest potential pathways for further functionalization or derivatization in synthetic applications.

Mechanism of Action

Process and Data

Preliminary studies indicate that 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine may function as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation could lead to therapeutic effects in neurological disorders or psychiatric conditions.

In vitro assays have shown binding affinities that warrant further investigation into its mechanism of action at a molecular level .

Physical and Chemical Properties Analysis

Physical Properties

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine exhibits the following physical properties:

  • Molecular Weight: Approximately 140.23 g/mol (base form), 213.15 g/mol (dihydrochloride).
  • Solubility: Enhanced solubility in its dihydrochloride salt form makes it suitable for various applications.

Chemical Properties

The chemical properties include:

  • Reactivity: Due to the presence of nitrogen atoms, the compound is reactive towards electrophiles.
  • Stability: The bicyclic structure contributes to its stability under standard laboratory conditions.

Relevant physicochemical analyses suggest that this compound aligns well with Lipinski’s rules for drug-likeness, indicating its potential as a candidate for pharmaceutical development .

Applications

Scientific Uses

The applications of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine span several fields:

  • Medicinal Chemistry: Investigated as a colchicine-binding site inhibitor with implications for cancer treatment.
  • Pharmaceutical Research: Potential use as a ligand in receptor interaction studies focusing on neurotransmitter systems.

Ongoing research aims to explore its full therapeutic potential and optimize its efficacy through structural modifications and derivative synthesis .

Introduction to Pyrrolopyridine Scaffolds in Medicinal Chemistry

Structural and Pharmacophoric Significance of Pyrrolo[3,2-c]pyridine Derivatives

The pyrrolo[3,2-c]pyridine system possesses distinct electronic and steric features that underpin its pharmacophoric utility. The fused bicyclic structure incorporates:

  • A pyrrole nitrogen capable of hydrogen bond donation.
  • A pyridine nitrogen acting as a hydrogen bond acceptor.
  • An aromatic π-system (in unsaturated forms) for hydrophobic interactions or cation-π binding.
  • Chiral centers (in saturated octahydro derivatives) enabling stereoselective target engagement.

In the 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine system, saturation confers enhanced sp³ character, improving solubility and reducing planar metabolic vulnerability. The methyl group on the pyrrolidine nitrogen further modulates electronic properties and steric bulk, fine-tuning affinity and selectivity. This scaffold serves as a conformationally restrained bioisostere for piperidine and pyrrolidine moieties, optimizing vectorial presentation of substituents for target binding [3] [9].

Table 1: Biologically Active Pyrrolo[3,2-c]pyridine Derivatives and Their Targets

Compound DesignationStructural FeaturesBiological TargetKey ActivitySource
10t6-Indolyl-1-(3,4,5-trimethoxyphenyl)Tubulin/Colchicine siteAntiproliferative (IC₅₀: 0.12-0.21 μM) [1]
CCT251455Orally bioavailable inhibitorMitotic Kinase Monopolar Spindle 1Anticancer (MPS1 inhibition) [9]
Variolin B derivativesMarine natural product analogsMultiple kinasesAntiviral and antitumor [3]

Notably, derivatives like compound 10t exhibit potent antiproliferative activity by inhibiting tubulin polymerization at the colchicine binding site. Structural analysis reveals critical hydrogen bonds between its pyrrolopyridine core and residues Thrα179 and Asnβ349 of tubulin, while the 3,4,5-trimethoxyphenyl group occupies a hydrophobic pocket, demonstrating the scaffold's role in multipoint binding [1]. Similarly, CCT251455 stabilizes an inactive conformation of MPS1 kinase through interactions involving the pyrrolopyridine nitrogen and hinge region residues, exemplifying the scaffold's utility in kinase inhibition [9].

Role of Conformational Restriction in Bioactive Molecule Design

Conformational restriction via pyrrolo[3,2-c]pyridine incorporation is a strategic approach to enhance binding affinity, target selectivity, and metabolic stability. Restricting rotational freedom reduces the entropic penalty upon target binding and minimizes off-target interactions. Key applications include:

  • Replacing Flexible Linkers: In colchicine-binding site inhibitors (CBSIs), replacing the labile cis-olefin bond of combretastatin A-4 (CA-4) with rigid pyrrolo[3,2-c]pyridine significantly improved metabolic stability while maintaining potent tubulin inhibition. This modification prevented cis-to-trans isomerization—a major limitation of earlier CBSIs [1].

  • Enforcing Active Bioactive Conformations: The octahydro-1H-pyrrolo[3,2-c]pyridine core in MPS1 inhibitors like CCT251455 locks the molecule into a conformation complementary to the ATP-binding cleft. Crystallography confirms this forces the kinase activation loop into an inactive orientation incompatible with substrate binding [9].

  • Optimizing Physicochemical Properties: Saturation in the octahydro derivatives enhances membrane permeability and oral bioavailability. The 1-methyl group further improves pharmacokinetics by mitigating CYP-mediated oxidation. These derivatives typically comply with Lipinski's Rule of Five, ensuring drug-like disposition [1] [9].

Table 2: Impact of Conformational Restriction on Drug-like Properties

ParameterFlexible Analog (e.g., CA-4)Conformationally Restricted Pyrrolo[3,2-c]pyridineAdvantage
Metabolic StabilityLow (cis-trans isomerization)High (Rigid scaffold resists isomerization)Improved half-life
logP~3.02.0–4.0Optimal membrane permeability
Hydrogen Bond Donors1–21–2Maintained solubility
Hydrogen Bond Acceptors3–54–6Enhanced target engagement
Stereochemical ComplexityNoneUp to 3 chiral centers (octahydro form)Enables enantioselective target modulation

Historical Evolution of Pyrrolopyridine-Based Therapeutics

The therapeutic exploration of pyrrolopyridines evolved through distinct phases:

  • Natural Product Inspiration (Pre-1990s): Early interest stemmed from pyrrolopyridine-containing alkaloids like variolin B (from Antarctic sponges) and camptothecin analogs, which demonstrated potent antitumor and antiviral activities. These natural products highlighted the scaffold's biological potential but faced limitations in solubility and synthetic accessibility [3].

  • First-Generation Synthetic Derivatives (1990s–2010s): Advances in heterocyclic synthesis enabled systematic exploration. Key developments included:

  • Pyrrolo[3,2-d]pyrimidines as purine mimetics (e.g., antimetabolites like 6-mercaptopurine).
  • Kinase Inhibitor Scaffolds: Identification of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores as kinase hinge-binding motifs. This period yielded tool compounds but lacked clinical candidates [6] [9].
  • Modern Drug Candidates (2010s–Present): Structure-based design refined selectivity and pharmacokinetics:
  • MPS1 Kinase Inhibitors (e.g., CCT251455): Utilized 1H-pyrrolo[3,2-c]pyridine to achieve oral bioavailability and in vivo target inhibition in xenograft models, validating the scaffold for oncology [9].
  • Tubulin Polymerization Inhibitors (e.g., 10t): Demonstrated sub-micromolar cytotoxicity across multiple cancer cell lines (HeLa, MCF-7) via colchicine-site binding, overcoming multidrug resistance [1].
  • Fused Polyheterocycles: Incorporation into dual-targeting molecules (e.g., pyrrolopyrimidines like Ruxolitinib) expanded applications to immunology and metabolic diseases [6] [10].

Table 3: Milestones in Pyrrolo[3,2-c]pyridine Therapeutic Development

Time PeriodKey AdvancementRepresentative AgentTherapeutic Area
1980s–1990sIsolation of bioactive natural productsVariolin BAnticancer/Antiviral
Early 2000sSynthetic methodologies for core functionalizationEarly CBSI analogsOncology
2013Structure-based kinase inhibitor designCCT251455 (MPS1 inhibitor)Oncology
2020–2024Saturated octahydro derivatives for CNS penetration1-Methyloctahydro derivativesNeuroscience/Oncology
2024Highly potent tubulin inhibitors (IC₅₀ < 0.3 μM)Compound 10tOncology

Recent innovations (2020–2024) focus on saturated octahydro-1H-pyrrolo[3,2-c]pyridines, leveraging their 3D complexity for underexplored targets like GPCRs and epigenetic enzymes. The 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine moiety features prominently in patents for neurotherapeutics and oncologic agents, underscoring its evolving pharmacophoric value [1] [3] [9].

Properties

CAS Number

138021-99-5

Product Name

1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine

Molecular Formula

C8H16N2

Molecular Weight

140.23

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-6-9-4-2-8(7)10/h7-9H,2-6H2,1H3

InChI Key

APQINZAHFHXIRJ-UHFFFAOYSA-N

SMILES

CN1CCC2C1CCNC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.